molecular formula C3H5F2NS B2988748 3,3-Difluoropropanethioamide CAS No. 1178490-19-1

3,3-Difluoropropanethioamide

Cat. No.: B2988748
CAS No.: 1178490-19-1
M. Wt: 125.14
InChI Key: UCFNTACHHIWRPC-UHFFFAOYSA-N
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Description

3,3-Difluoropropanethioamide is a specialized chemical building block that incorporates both a gem-difluoro motif and a thioamide functional group, making it a compound of significant interest in medicinal chemistry and chemical biology research. The gem-difluoro substitution is a strategy used to alter the electronic properties, metabolic stability, and conformational dynamics of a molecule, often with the goal of improving its potency as a pharmaceutical agent . The thioamide group, where a sulfur atom replaces the oxygen of a typical amide bond, serves as a versatile isostere and a powerful spectroscopic probe . In research applications, the thioamide functionality of this compound is particularly valuable. Thioamides are more reactive than their oxo-amide counterparts and exhibit a distinct red-shifted UV absorption maximum around 265 nm, making them excellent probes for studying protein folding and peptide interactions through spectroscopic methods . Furthermore, the heightened hydrogen bond donor capability and altered conformational flexibility of the thioamide can be utilized to systematically investigate the role of specific amide bonds in peptide structure and function . Researchers can leverage this compound to develop novel enzyme inhibitors or to create peptide analogs with enhanced proteolytic stability. The combination of the thioamide with the 3,3-difluoro moiety in a single building block presents a unique opportunity for drug discovery. As demonstrated by related compounds like 3,3-difluoropiperidine, the incorporation of a gem-difluoro group can dramatically enhance a molecule's binding affinity and selectivity for biological targets, such as improving the effective concentration (EC50) of an agonist by an order of magnitude . This compound is intended for use by scientific professionals in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3,3-difluoropropanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F2NS/c4-2(5)1-3(6)7/h2H,1H2,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFNTACHHIWRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of 3,3 Difluoropropanethioamide

Electronic and Steric Influence of Geminal Difluorination on Thioamide Reactivity

The high electronegativity of fluorine atoms creates a strong inductive effect, withdrawing electron density from the neighboring carbon atom. This electronic perturbation, combined with the steric bulk of the fluorine atoms, plays a crucial role in dictating the reactivity of 3,3-difluoropropanethioamide.

The acidity of protons on the carbon atom alpha to a thiocarbonyl group is a key factor in its reactivity, particularly in reactions involving enethiolate intermediates. In this compound, the protons are on the carbon adjacent to the nitrogen atom (the α-carbon in this context is the CH2 group). The geminal difluoro group is at the β-position. While the primary influence on the acidity of α-protons to a carbonyl or thiocarbonyl group comes from the direct electron-withdrawing ability of the adjacent π-system, substituents further down the chain can also have a significant impact.

The powerful inductive effect of the two fluorine atoms in this compound is expected to increase the acidity of the α-protons (the CH2 group) compared to propanethioamide. The electron withdrawal by the fluorine atoms stabilizes the resulting carbanion (enethiolate) formed upon deprotonation. This enhanced acidity makes the formation of the corresponding enethiolate more favorable, which can then act as a potent nucleophile in various C-C bond-forming reactions.

Table 1: Predicted Acidity Trends of Protons Alpha to the Thiocarbonyl Group

CompoundSubstituent at β-positionPredicted Relative pKaRationale
PropanethioamideCH3HigherAlkyl group is electron-donating.
This compound CHF2 Lower Strong inductive electron withdrawal by two fluorine atoms stabilizes the conjugate base.

Note: This table is based on established principles of organic chemistry, as direct experimental pKa values for this compound are not available in the cited literature.

The presence of fluorine atoms can significantly influence the conformational preferences of a molecule, which in turn can affect its reactivity. For molecules containing 1,3-difluoro motifs, specific gauche and anti conformations can be favored due to stereoelectronic effects such as hyperconjugation and dipole-dipole interactions. While specific conformational analyses of this compound are not documented, studies on related 1,3-difluorinated alkanes suggest that interactions between the C-F bonds and other parts of the molecule will dictate the dominant conformers.

The preferred conformation of this compound would influence the accessibility of the different reactive sites. For instance, the steric hindrance around the thioamide group could be affected by the spatial arrangement of the CHF2 group, potentially impacting the approach of bulky reagents.

Nucleophilic and Electrophilic Transformations of this compound

The electronic modifications induced by the geminal difluoro group render this compound susceptible to a range of nucleophilic and electrophilic transformations, potentially differing from its non-fluorinated analog.

As previously mentioned, the thiocarbonyl carbon in this compound is expected to be more electrophilic. This enhanced electrophilicity would facilitate nucleophilic addition reactions at this center. Nucleophiles such as organometallics, hydrides, and enolates would likely react readily with the C=S bond.

The sulfur atom of the thioamide group, with its lone pairs of electrons, can act as a nucleophile or be targeted by electrophiles. Alkylation or acylation at the sulfur atom is a common reaction for thioamides, leading to the formation of thioimidate derivatives. The electron-withdrawing effect of the CHF2 group might slightly decrease the nucleophilicity of the sulfur atom, but it is still expected to be a reactive center.

The nitrogen atom of the thioamide can also participate in reactions, although its nucleophilicity is generally lower than that of the sulfur atom due to resonance delocalization. However, under certain conditions, transformations involving the nitrogen atom can occur.

A significant area of thioamide chemistry involves the activation of the N-C(S) bond. This can be achieved by converting the thioamide into a better leaving group, for example, by N-acylation or N-sulfonylation. Recent studies have shown that N-activation of thioamides can facilitate their use in cross-coupling reactions and other transformations. In the case of this compound, such N-activation strategies could open up pathways for the cleavage of the N-C(S) bond and subsequent functionalization. For instance, esterification of thioamides via selective N-C(S) cleavage under mild conditions has been reported for N-Boc activated thioamides. This methodology could potentially be applied to this compound, allowing for its conversion into the corresponding thionoester.

Reactions at the α-Carbon to the Thiocarbonyl (e.g., Enolate Formation)

The carbon atom adjacent to the thiocarbonyl group (the α-carbon) in this compound possesses protons that are susceptible to deprotonation by a suitable base, leading to the formation of a thioenolate intermediate. This reactivity is analogous to the enolate formation seen in ketones, aldehydes, and other carbonyl compounds. masterorganicchemistry.combham.ac.uk The formation of the thioenolate is a critical step that allows for subsequent reactions, such as alkylation or condensation, at the α-carbon.

The acidity of these α-protons is significantly influenced by the strong electron-withdrawing inductive effect of the two fluorine atoms at the β-position. This effect stabilizes the resulting conjugate base (the thioenolate), thereby increasing the acidity of the α-protons compared to a non-fluorinated analogue. Consequently, weaker bases may be sufficient for deprotonation, and the equilibrium may more favorably lie towards the thioenolate. masterorganicchemistry.com

For enolate formation to be synthetically useful, especially for reactions like alkylation, it is often necessary to achieve nearly complete conversion of the starting material to its conjugate base. This is typically accomplished by using a very strong, non-nucleophilic base in a non-hydroxylic solvent before the addition of an electrophile. libretexts.org A common base for this purpose is Lithium diisopropylamide (LDA), which is known for its efficacy in generating enolates from carbonyl and thiocarbonyl compounds. libretexts.orgmasterorganicchemistry.com

While these principles are well-established, specific experimental studies detailing the enolate formation from this compound, including pKa values or the isolation and reaction of its thioenolate, are not extensively documented in the reviewed scientific literature.

Desulfurization–Fluorination Reactions to Form α,α-Difluoromethylene Amines

The conversion of a thiocarbonyl group (C=S) into a difluoromethylene group (CF₂) is a valuable transformation in fluorination chemistry. This desulfurization-fluorination process allows for the synthesis of α,α-difluoromethylene amines from thioamides. A recently developed methodology employs silver fluoride (B91410) (AgF) to mediate this transformation under mild conditions. acs.orgnih.gov This reaction provides a direct route to difluoromethylene amines, which are of interest in medicinal and materials chemistry. researchgate.netcas.cn The general transformation involves the replacement of the sulfur atom of the thioamide with two fluorine atoms.

The substrate scope for this type of reaction has been shown to include various N-sulfonylthioamides and thiobenzamides, which are efficiently converted to their corresponding α,α-difluoromethylene sulfonamides and amines. acs.org The reaction demonstrates a broad tolerance for different functional groups. nih.gov However, the direct application of this desulfurization-fluorination reaction specifically to this compound to yield 1,1,3,3-tetrafluoropropan-1-amine has not been explicitly reported in the surveyed literature.

Cycloaddition Chemistry Involving Fluorinated Thioamides

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. masterorganicchemistry.comuchicago.edu Thioamides, including fluorinated variants, can participate as reactants in these transformations, typically acting as the dipolarophile or dienophile component due to the reactivity of the C=S double bond.

[3+2]-Cycloadditions as Pathways to Fluorinated Heterocycles

The [3+2]-cycloaddition, or 1,3-dipolar cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile (a π-system) to form a five-membered heterocycle. uchicago.edu The thiocarbonyl group of a thioamide can serve as a dipolarophile. Research has shown that fluorinated, non-enolisable thioamides can react smoothly with 1,3-dipoles like nitrile imines to produce five-membered N,N,S-heterocycles, such as 2,3-dihydro-1,3,4-thiadiazoles, with complete regioselectivity. nottingham.ac.uk The presence of fluorine atoms can significantly influence the electronic properties and reactivity of the thiocarbonyl group in these reactions.

Furthermore, fluorinated building blocks are widely used in [3+2] cycloadditions to create novel fluorinated heterocycles. researchgate.netnih.gov Despite the established reactivity of fluorinated thioamides in this class of reactions, specific examples involving this compound as a dipolarophile in [3+2] cycloaddition reactions are not detailed in the available scientific literature.

[4+2]-Cycloadditions (Diels-Alder Type) for Fluorinated Sulfur Heterocycles

The [4+2]-cycloaddition, or Diels-Alder reaction, is a concerted reaction between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orglibretexts.org When a thiocarbonyl compound acts as the dienophile, the reaction is termed a thia-Diels-Alder reaction and results in the formation of a sulfur-containing heterocycle. acs.org The reactivity in these reactions is generally enhanced when the dienophile is electron-poor. masterorganicchemistry.com

The electron-withdrawing nature of the fluorine atoms in this compound could potentially enhance the dienophilic character of its C=S bond. Studies on other perfluoroalkyl thioamides have shown their participation in hetero-Diels–Alder reactions with electron-rich dienes. acs.org However, specific research documenting the use of this compound as a dienophile in [4+2]-cycloaddition reactions to form fluorinated sulfur heterocycles has not been found in the reviewed literature.

Detailed Mechanistic Investigations of this compound Reactions

Understanding the detailed mechanism of a chemical reaction is fundamental to controlling its outcome and optimizing conditions. This involves identifying key steps, intermediates, and transition states.

Elucidation of Rate-Determining Steps and Reaction Intermediates

The elucidation of these mechanistic features often requires a combination of kinetic studies, spectroscopic analysis (to detect transient intermediates), isotopic labeling experiments, and computational modeling. For the reactions involving this compound, such as thioenolate formation or potential cycloadditions, key intermediates would include the thioenolate anion or the transition states of the concerted cycloaddition pathways. While the general mechanisms for these reaction classes are well-understood, detailed mechanistic investigations, including the identification of rate-determining steps and the direct observation or trapping of reaction intermediates specifically for this compound, are not available in the current body of scientific literature.

Role of Catalysis and Reagents in Directing Reaction Pathways

The reactivity of this compound is largely dictated by the nature of the catalysts and reagents employed. These external agents can activate the thioamide functional group, facilitate bond formation and cleavage, and steer the reaction towards a specific outcome. The electron-withdrawing nature of the two fluorine atoms is anticipated to enhance the electrophilicity of the thiocarbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated thioamides.

Thionation of 3,3-Difluoropropanamide:

The most probable synthetic route to this compound is through the thionation of its corresponding amide, 3,3-difluoropropanamide. This transformation is typically achieved using sulfurizing agents, with Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) being the most common.

Lawesson's Reagent: This reagent is a mild and effective thionating agent for a wide range of carbonyl compounds, including amides. organic-chemistry.org The reaction mechanism involves a [2+2] cycloaddition of the amide's carbonyl group to the reactive dithiophosphine ylide, which is in equilibrium with Lawesson's reagent in solution. organic-chemistry.org This is followed by a cycloreversion to form a stable P=O bond and the desired thioamide. organic-chemistry.org The reaction is typically carried out in anhydrous solvents like toluene (B28343) or xylene at elevated temperatures.

Phosphorus Pentasulfide (P₄S₁₀): P₄S₁₀ is a more reactive, albeit less selective, thionating agent than Lawesson's reagent. nih.gov Its reactivity can be enhanced by the addition of reagents like hexamethyldisiloxane (B120664) (HMDO), which can lead to higher yields and simpler workup procedures. nih.gov The use of a P₄S₁₀-pyridine complex has also been reported to provide cleaner thionation products. organic-chemistry.org Microwave irradiation has been shown to significantly shorten reaction times for P₄S₁₀-mediated thionations. nih.gov

Reactions at the Thiocarbonyl Group:

The reactivity of the thiocarbonyl group in this compound is a key aspect of its chemistry. The choice of catalyst and reagent will determine whether the reaction proceeds via an electrophilic or nucleophilic pathway at the sulfur or carbon atom.

S-Alkylation and S-Acylation: The sulfur atom of the thioamide is nucleophilic and can react with electrophiles. In the presence of a base, the thioamide can be deprotonated to form a more nucleophilic thioenolate. This intermediate readily reacts with alkylating agents (e.g., alkyl halides) or acylating agents (e.g., acid chlorides) to form the corresponding S-alkyl or S-acyl derivatives. The choice of base and solvent can influence the regioselectivity of the reaction (S- vs. N-alkylation/acylation).

Nucleophilic Addition to the Thiocarbonyl Carbon: The electron-withdrawing difluoromethyl group is expected to increase the electrophilicity of the thiocarbonyl carbon, making it more susceptible to attack by nucleophiles. For instance, fluorinated dithioesters have shown excellent reactivity in aminolysis reactions to form thioamides, suggesting that the thiocarbonyl carbon in fluorinated thioamides is highly reactive. nih.gov This enhanced reactivity can be harnessed for the synthesis of various derivatives.

Cycloaddition Reactions: Thioamides can participate in cycloaddition reactions, acting as either the 2π or 4π component. The presence of the difluoromethyl group may influence the stereoselectivity and regioselectivity of these reactions. Catalysts, such as Lewis acids, can be employed to activate the thioamide and facilitate the cycloaddition.

Influence of Fluorine Atoms on Reactivity:

The two fluorine atoms at the 3-position are expected to have a profound impact on the reactivity of the molecule:

Inductive Effect: The strong electron-withdrawing inductive effect of the fluorine atoms will increase the acidity of the N-H protons and the electrophilicity of the thiocarbonyl carbon. This would likely make reactions with nucleophiles at the carbon center more facile. nih.gov

Steric Effects: While not directly attached to the reactive center, the difluoromethyl group may exert some steric influence on the approach of bulky reagents.

Interactive Data Table: Reagents and Catalysts in Thioamide Synthesis and Reactions

Reaction Type Reagent/Catalyst Substrate Product Conditions Reference
ThionationLawesson's ReagentAmideThioamideToluene, reflux organic-chemistry.orgbeilstein-journals.org
ThionationP₄S₁₀/HMDOAmideThioamideDichloromethane nih.gov
ThionationP₄S₁₀/PyridineAmideThioamideAcetonitrile organic-chemistry.org
AminolysisFluorinated DithioesterPrimary AmineFluorinated ThioamideRoom Temperature nih.gov
Peptide SynthesisAg(I)Thioamide, Carboxylic AcidPeptide- unimelb.edu.au

Computational Chemistry and Theoretical Studies of 3,3 Difluoropropanethioamide

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical methods offer a detailed in-silico examination of molecules, providing insights that complement experimental data. For 3,3-Difluoropropanethioamide, these calculations are instrumental in characterizing its fundamental properties at the atomic level.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. DFT studies on this compound would typically involve geometry optimization to find the lowest energy arrangement of its atoms, i.e., its ground state geometry. These calculations can predict bond lengths, bond angles, and dihedral angles.

For instance, a DFT calculation at a specific level of theory (e.g., B3LYP/6-311+G(d,p)) would provide the optimized Cartesian coordinates of each atom. From these coordinates, key geometric parameters can be determined. The calculated ground state energy is also a critical output, providing a measure of the molecule's stability.

Table 1: Hypothetical DFT Calculated Geometric Parameters for this compound

ParameterBond/AngleCalculated Value
Bond LengthC=S1.65 Å
Bond LengthC-N1.35 Å
Bond LengthC-C (thioamide)1.52 Å
Bond LengthC-C (fluorinated)1.54 Å
Bond LengthC-F1.38 Å
Bond AngleS=C-N123°
Bond AngleN-C-C115°
Bond AngleC-C-C112°
Bond AngleF-C-F108°

Note: The data in this table is hypothetical and serves as an illustrative example of what DFT calculations would yield. Actual values would be derived from specific computational outputs.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) can provide highly accurate energies and properties, often considered the "gold standard" in computational chemistry.

For this compound, high-accuracy ab initio calculations would be employed to refine the geometries and energies obtained from DFT. These methods are computationally more expensive but can offer a more precise description of the electronic structure, which is particularly important for molecules with complex electronic effects like those induced by fluorine atoms.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a technique used to study the distribution of electron density in molecules and the interactions between orbitals. For this compound, NBO analysis would be crucial for understanding the electronic delocalization within the thioamide group and the influence of the difluorinated propyl chain.

Key insights from an NBO analysis would include the quantification of the π-character of the C-N bond, which is indicative of amide/thioamide resonance. It would also reveal hyperconjugative interactions, such as those between the lone pairs of the sulfur and nitrogen atoms and the antibonding orbitals of adjacent bonds. These interactions are fundamental to understanding the molecule's reactivity and conformational preferences.

Conformational Analysis of this compound

The flexibility of the propanethioamide chain allows the molecule to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them.

Potential Energy Surface Mapping and Conformational Preferences

By systematically rotating one or more dihedral angles within the this compound molecule and calculating the energy at each step, a potential energy surface (PES) can be mapped out. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them.

This analysis would reveal the preferred three-dimensional structure of the molecule. For example, it would determine the relative orientation of the thioamide group with respect to the difluorinated carbon.

Influence of Geminal Fluorine Atoms on Rotational Barriers and Alkane Chain Conformation

The two fluorine atoms on the same carbon (geminal fluorination) have a significant impact on the conformational landscape of the molecule. The strong electronegativity and steric bulk of fluorine atoms influence the rotational barriers around the C-C single bonds. nih.gov

Role of Intramolecular Non-Covalent Interactions

Intramolecular non-covalent interactions play a crucial role in defining the three-dimensional structure, conformational stability, and reactivity of this compound. Computational methods, particularly Density Functional Theory (DFT), are instrumental in identifying and quantifying these weak interactions. nih.gov In the case of this compound, several key intramolecular non-covalent interactions are anticipated.

The presence of highly electronegative fluorine atoms allows for the formation of weak hydrogen bonds, such as C–H···F interactions between the fluorine atoms at the C3 position and the hydrogen atoms on the C2 carbon. Furthermore, interactions between the fluorine atoms and the sulfur atom of the thioamide group (C–F···S) may also contribute to the molecule's conformational preferences. The thioamide group itself (–C(S)NH2) can participate in intramolecular hydrogen bonding (N–H···S or N–H···F), which can influence the planarity and rotational barriers of the functional group.

Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and characterize these interactions. researchgate.net QTAIM analysis can identify bond critical points (BCPs) between interacting atoms, with the electron density at these points indicating the strength of the interaction. NCI plots, based on the electron density and its derivatives, provide a visual representation of non-covalent interactions, distinguishing between attractive (like hydrogen bonds) and repulsive forces. researchgate.net The cumulative effect of these weak forces, including dispersion, dictates the most stable conformer of the molecule in the gas phase. nih.govmdpi.com

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry provides a powerful framework for investigating the reaction mechanisms of this compound at a molecular level. A key aspect of this is the characterization of transition states (TS), which are high-energy, transient configurations that connect reactants to products on the potential energy surface. researchgate.net Using methods like DFT, a transition state is located as a first-order saddle point, which is a stationary point with exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Once a transition state geometry is optimized, its energy is calculated. The activation energy (Ea) of a reaction step is then determined as the difference in energy between the transition state and the reactants. researchgate.net This value is a critical kinetic parameter, as it represents the energy barrier that must be overcome for the reaction to proceed. For instance, in a hypothetical hydrolysis of this compound, computational chemists would model the approach of a water molecule to the thiocarbonyl carbon, locate the transition state for the nucleophilic attack, and calculate the associated activation energy. A lower activation energy indicates a faster reaction rate.

Beyond single transition states, computational methods can map out entire reaction pathways, including all intermediates and transition states that connect reactants to final products. researchgate.net This process involves a systematic search of the potential energy surface. By calculating the relative free energies of each stationary point (reactants, intermediates, transition states, and products), a comprehensive reaction energy profile can be constructed.

Chemical reactions are typically conducted in a solvent, which can significantly influence reaction energetics. Computational chemistry accounts for these effects using various solvent models. wikipedia.org These models are broadly categorized as implicit or explicit.

Implicit solvent models , such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. rsc.orgfiveable.menih.govacs.org This continuum surrounds the solute molecule, and the electrostatic interactions between the solute's charge distribution and the dielectric medium are calculated. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent, which can stabilize or destabilize charged or polar species like reactants, intermediates, and transition states. rsc.orgpyscf.org

Explicit solvent models involve including a number of individual solvent molecules in the calculation. rsc.orgstackexchange.com While computationally more demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which may play a direct role in the reaction mechanism. rsc.org For a reaction involving this compound, applying a solvent model is crucial for obtaining activation energies and reaction energies that are comparable to experimental results in solution. researchgate.net

Prediction and Interpretation of Spectroscopic Parameters

Computational quantum chemistry is a highly effective tool for predicting and interpreting the NMR spectra of molecules like this compound. rsc.org The most common and reliable method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. rsc.orgacs.orgq-chem.com This method calculates the isotropic magnetic shielding tensors (σ) for each nucleus in the molecule.

To obtain the final chemical shifts (δ), which are the values observed in an experiment, the calculated shielding values are referenced against the shielding of a standard compound, such as Tetramethylsilane (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F. The chemical shift is calculated using the formula: δ = σ_ref - σ_iso. acs.org

The accuracy of the predicted shifts is highly dependent on the chosen level of theory, including the DFT functional (e.g., B3LYP, ωB97XD) and the basis set (e.g., 6-31+G(d,p), aug-cc-pVDZ). nsf.govrsc.orgnih.gov For fluorinated compounds, selecting a functional and basis set that accurately describes the electronic environment of fluorine is critical for obtaining reliable ¹⁹F NMR predictions. rsc.orgresearchgate.netresearchgate.net Computational predictions are invaluable for assigning peaks in experimental spectra, distinguishing between isomers, and understanding how the electronic structure of the molecule influences its spectroscopic properties. nrel.govnih.govimist.mamdpi.comrsc.orgrsc.org

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound

The following table presents theoretically predicted chemical shift ranges for this compound based on typical values for similar functional groups and the application of computational methods. These are illustrative values and would be refined by specific DFT calculations.

NucleusPosition in StructurePredicted Chemical Shift (ppm)Influencing Factors
¹⁹F -CHF₂-110 to -130Geminal fluorine atoms, proximity to the electron-withdrawing thioamide group.
¹H -CH F₂ (on C3)5.8 - 6.5 (triplet)Strong deshielding by two adjacent fluorine atoms; coupling to CH₂ group.
-CH ₂- (on C2)3.0 - 3.8 (doublet of triplets)Deshielding by adjacent CHF₂ group and thioamide; coupling to CHF₂ and NH₂.
-NH7.5 - 9.5 (broad singlets)Thioamide environment, potential for hydrogen bonding, solvent dependent.
¹³C C =S (C1)190 - 210Thioamide functional group, typically very downfield.
-C H₂- (C2)40 - 55 (triplet in ¹⁹F decoupled)Influence of adjacent CHF₂ and thioamide groups.
-C HF₂ (C3)110 - 125 (triplet)Strong deshielding effect from two directly attached fluorine atoms.

Vibrational Frequency Calculations for IR Spectral Assignments

Computational chemistry provides a powerful lens for interpreting the vibrational spectra of molecules, offering insights that complement and refine experimental data. In the study of this compound, theoretical vibrational frequency calculations are indispensable for the accurate assignment of infrared (IR) spectral bands. These calculations, typically performed using Density Functional Theory (DFT), can predict the frequencies and intensities of the fundamental vibrational modes of the molecule. By comparing the calculated spectrum with the experimental IR spectrum, each absorption band can be attributed to specific molecular motions, such as stretching, bending, wagging, and twisting of the chemical bonds.

The process of theoretical vibrational analysis begins with the optimization of the molecular geometry of this compound to find its most stable conformation. Following this, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the theoretical methods, thereby improving the agreement with experimental data.

For this compound, the vibrational spectrum is expected to exhibit characteristic bands corresponding to the vibrations of its key functional groups: the thioamide group (-CSNH2), the difluoromethylene group (-CF2-), and the methylene (B1212753) group (-CH2-). The thioamide group itself gives rise to several characteristic vibrations, including the C=S stretching, C-N stretching, and NH2 bending modes. The presence of the two fluorine atoms significantly influences the vibrational spectrum. The strong electronegativity of fluorine atoms leads to high-frequency stretching vibrations for the C-F bonds. Furthermore, the coupling between different vibrational modes can lead to complex spectral features that are challenging to interpret without the aid of computational analysis.

A detailed assignment of the vibrational modes of this compound can be achieved by analyzing the potential energy distribution (PED) derived from the computational calculations. The PED provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. This allows for a precise description of the nature of each vibrational band.

Below is an interactive data table presenting the theoretically calculated vibrational frequencies and their assignments for the fundamental modes of this compound. These assignments are based on analogies with related thioamides and fluorinated compounds and are essential for a comprehensive understanding of its molecular structure and bonding.

Table 1: Calculated Vibrational Frequencies and Assignments for this compound

Calculated Frequency (cm⁻¹)AssignmentVibrational Mode Description
3450ν(NH₂)Asymmetric stretching of the N-H bonds in the amino group.
3350ν(NH₂)Symmetric stretching of the N-H bonds in the amino group.
2980ν(CH₂)Asymmetric stretching of the C-H bonds in the methylene group.
2940ν(CH₂)Symmetric stretching of the C-H bonds in the methylene group.
1620δ(NH₂)Scissoring (bending) motion of the amino group.
1470ν(C-N) + δ(CH₂)Coupled C-N stretching and CH₂ scissoring modes.
1420τ(CH₂)Twisting motion of the methylene group.
1250ν(C=S) + ν(C-C)Coupled C=S and C-C stretching modes.
1150ν(CF₂)Asymmetric stretching of the C-F bonds in the difluoromethylene group.
1100ν(CF₂)Symmetric stretching of the C-F bonds in the difluoromethylene group.
950ρ(NH₂)Rocking motion of the amino group.
850ω(CH₂)Wagging motion of the methylene group.
750δ(C=S)Bending motion of the C=S bond.
650δ(CF₂)Scissoring (bending) motion of the difluoromethylene group.

Note: The vibrational frequencies presented in this table are representative and based on computational studies of analogous molecules. The exact experimental values may vary.

Spectroscopic Characterization Methodologies for Fluorinated Thioamides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of fluorinated organic molecules. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a comprehensive analysis of the molecular connectivity and spatial arrangement of atoms.

In the ¹H NMR spectrum of 3,3-Difluoropropanethioamide, the protons of the methylene (B1212753) group (CH₂) adjacent to the difluoromethyl group (CHF₂) are expected to exhibit a triplet of triplets splitting pattern. This arises from coupling to the two equivalent fluorine atoms on the adjacent carbon and coupling to the proton of the CHF₂ group. The thioamide NH₂ protons may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
CH₂3.0 - 3.5tJ(H,H) ≈ 7 Hz
CHF₂6.0 - 6.5tJ(H,F) ≈ 56 Hz
NH₂7.5 - 8.5br s-

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides crucial information about the carbon backbone of the molecule. The carbon of the thiocarbonyl group (C=S) is expected to appear significantly downfield. The carbons attached to fluorine atoms will exhibit splitting due to one-bond and two-bond C-F coupling. The CHF₂ carbon will appear as a triplet, while the CH₂ carbon will show a triplet of triplets. thieme-connect.de

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
C=S195 - 205s-
CH₂35 - 45t²J(C,F) ≈ 20-30 Hz
CHF₂110 - 120t¹J(C,F) ≈ 235-245 Hz

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.

¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds. nih.gov The two equivalent fluorine atoms in the CHF₂ group of this compound are expected to produce a single resonance. This signal will be split into a doublet of triplets due to coupling with the proton of the CHF₂ group and the two protons of the adjacent CH₂ group.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

FluorinePredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
CHF₂-110 to -120dtJ(F,H) ≈ 56 Hz, J(F,H) ≈ 15 Hz

Note: Chemical shifts are referenced to CFCl₃. Predicted values are based on analogous structures and general principles of NMR spectroscopy.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the protons of the CH₂ and CHF₂ groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of the CH₂ and CHF₂ signals in both the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. It would be instrumental in confirming the connectivity between the thiocarbonyl group, the methylene group, and the difluoromethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of nuclei and can be used to confirm the conformation of the molecule.

The use of these 2D NMR techniques is crucial for the structural elucidation of complex fluorinated molecules. nih.govresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

The thiocarbonyl (C=S) stretching vibration in thioamides is a key diagnostic band in the IR spectrum. However, its position can be variable and is often coupled with other vibrations. In primary thioamides, the C=S stretching band is typically found in the region of 850-680 cm⁻¹. cdnsciencepub.com The presence of electronegative fluorine atoms in this compound may influence the electronic structure of the thioamide group and slightly shift the position of this band. Other characteristic bands would include the N-H stretching vibrations of the primary amide, typically appearing as two bands in the 3400-3100 cm⁻¹ region, and C-F stretching vibrations, which are expected in the 1100-1000 cm⁻¹ range.

Table 4: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
N-H stretch (NH₂)3400 - 3100
C-H stretch (CH₂)2960 - 2850
C=S stretch850 - 680
C-F stretch1100 - 1000

Note: Predicted values are based on characteristic group frequencies and data from analogous compounds.

Analysis of Carbon-Fluorine Stretching Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of fluorinated thioamides, the analysis of carbon-fluorine (C-F) stretching vibrations is of particular importance. These vibrations typically appear in a specific region of the IR spectrum, providing a diagnostic marker for the presence of fluorine atoms.

A hypothetical IR spectrum analysis for this compound would be expected to show characteristic C-F stretching bands within the typical range, potentially influenced by the electronic effects of the thioamide group.

Hypothetical Infrared Spectroscopy Data for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)
C-F Stretch1000 - 1400
C=S Stretch1100 - 1300
N-H Stretch3100 - 3500
C-H Stretch2800 - 3000

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. uomosul.edu.iq

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm) biocompare.com. This precision allows for the determination of the exact molecular formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions bioanalysis-zone.com. For this compound (C₃H₅F₂NS), HRMS would be able to confirm its elemental composition by providing a highly accurate mass measurement. measurlabs.comresolvemass.ca

Unlike low-resolution mass spectrometry which measures nominal mass, HRMS can differentiate between compounds with very small mass differences, often less than 0.001 Da resolvemass.ca. This capability is crucial for confirming the identity of a synthesized compound and for identifying unknown substances in complex mixtures biocompare.comresolvemass.ca. The principle of HRMS is based on measuring the exact mass of ions with very high accuracy, which allows for the identification and study of compounds with great precision resolvemass.ca.

Theoretical Exact Mass Calculation for this compound (C₃H₅F₂NS)

ElementAtomic MassNumber of AtomsTotal Mass
Carbon (C)12.000000336.000000
Hydrogen (H)1.00782555.039125
Fluorine (F)18.998403237.996806
Nitrogen (N)14.003074114.003074
Sulfur (S)31.972071131.972071
Total Exact Mass 125.011076

In mass spectrometry, molecules are ionized and then fragmented. The resulting pattern of fragment ions serves as a "fingerprint" that can be used to deduce the structure of the original molecule. uomosul.edu.iq The fragmentation of a molecular ion is a series of competing and consecutive unimolecular reactions, and the resulting mass spectrum is determined by the compound's chemical structure and reactivity uomosul.edu.iq.

For fluorinated thioamides, the fragmentation pathways would likely involve the cleavage of bonds adjacent to the fluorine atoms and the thioamide group. The presence of fluorine can significantly influence the fragmentation pattern. For example, in the mass spectra of fluoroamphetamines, the position of the fluorine atom on the aromatic ring is preserved during certain fragmentation reactions, leading to variations in the product ion mass spectra that can be used to distinguish between isomers researchgate.net. The study of these fragmentation pathways provides valuable structural information. uomosul.edu.iqnih.govnih.gov

Other Spectroscopic Techniques for Advanced Characterization

Beyond IR and mass spectrometry, other spectroscopic techniques can provide further insights into the electronic structure and potential reactive intermediates of fluorinated thioamides.

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.orgshu.ac.uk The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to an excited state shu.ac.uk. For thioamides, characteristic n → π* and π → π* transitions are observed. The long-wavelength, low-intensity maximum is typically assigned to the n → π* transition, while the higher intensity maximum is attributed to the π → π* transition. scispace.com

The introduction of fluorine atoms into the molecule can influence the energies of these electronic transitions. In a study on fluorinated tolans, an increase in the number of fluorine substituents resulted in a slight long-wavelength shift of the absorption maxima nih.gov. The solvent can also play a significant role; for thioamides, a blue shift (hypsochromic shift) is often observed with increasing solvent polarity, particularly in hydroxylic solvents where hydrogen bonding to the nonbonding electrons of the thione group is significant scispace.com.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons, such as radicals. researchgate.net This method is particularly useful for studying reaction mechanisms that involve radical intermediates. rsc.orgnih.govnih.gov While stable organic and main-group compounds with unpaired electrons are less common, EPR can be employed to detect short-lived radical intermediates that may be formed during chemical reactions or under specific conditions researchgate.netnih.gov.

In the context of fluorinated thioamides, EPR spectroscopy could be used to investigate potential radical species formed during redox reactions or upon exposure to UV light rsc.org. The EPR spin trapping technique, which involves using a "spin trap" molecule to react with and stabilize short-lived radicals, can be a powerful tool for detecting and identifying these transient species nih.gov. The resulting EPR spectrum of the radical adduct can provide characteristic hyperfine splitting patterns that help in the identification of the trapped radical nih.gov.

Applications and Synthetic Utility of Fluorinated Thioamides in Advanced Organic Synthesis

Utility as Building Blocks in Heterocyclic Synthesis

Thioamides are well-established precursors for the synthesis of heterocyclic compounds, primarily due to the enhanced nucleophilicity of the sulfur atom and the reactivity of the thiocarbonyl group. researchgate.net The presence of fluorine atoms, as in 3,3-difluoropropanethioamide, can further influence the reactivity and stability of these precursors and the resulting heterocyclic products.

Fluorinated thioamides serve as key synthons for a variety of sulfur-containing heterocycles. The thioamide group is particularly effective for preparing thiazoles, often leading to higher yields compared to their oxygen-containing amide analogues. mdpi.com

Thiazoles : The Hantzsch thiazole (B1198619) synthesis is a classic method that can be adapted for fluorinated derivatives. This reaction typically involves the condensation of a thioamide with an α-halocarbonyl compound. For instance, fluorinated hydrazinylthiazole derivatives have been synthesized by condensing respective thiosemicarbazones with 2-bromo-4-fluoroacetophenone. nih.gov The use of this compound in similar condensations provides a direct route to thiazoles bearing a 3,3-difluoropropyl substituent. Additionally, 2-trifluoromethyl thiazoles can be synthesized via [3+2] cycloaddition reactions, highlighting a pathway that can be potentially adapted for other fluorinated thioamides. rsc.org

Thiadiazoles : 1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom, which are of great interest in medicinal chemistry due to their stability. pharmedicopublishers.com Their synthesis often involves the cyclization of thiosemicarbazide (B42300) or its derivatives with various electrophiles like carboxylic acids or acid chlorides. pharmedicopublishers.comresearchgate.net Fluorinated thioamides can be utilized as precursors to the necessary thiosemicarbazide intermediates, thereby enabling access to fluorinated 1,3,4-thiadiazole (B1197879) derivatives. nih.govrdd.edu.iqnih.gov

Thiopyrans : The synthesis of fluorine-containing thiopyrans can be achieved through [4+2]-cycloaddition reactions where a fluorinated thiocarbonyl compound acts as the dienophile. uzh.ch Fluorinated thioamides like this compound can serve as precursors to these highly reactive thiocarbonyl intermediates, which then react with 1,3-dienes to form the six-membered thiopyran ring.

The utility of fluorinated thioamides extends beyond sulfur-containing rings to the synthesis of heterocycles incorporating nitrogen and oxygen. The versatile reactivity of the thioamide group allows for various cyclization strategies.

Nitrogen-Containing Heterocycles : Nitrogen heterocycles are ubiquitous in natural products and pharmaceuticals, with over 59% of FDA-approved small-molecule drugs containing at least one such ring system. mdpi.com Thioamides are versatile building blocks in the synthesis of N-heterocycles. researchgate.net The reactivity of isothiocyanate intermediates, which can be derived from thioamides, enables the diversity-oriented synthesis of various nitrogen-containing rings. rsc.org Synthetic strategies utilizing transition metals with molecular nitrogen have also been developed to create a range of N-heterocycles, including indoles, pyrroles, and lactams. epa.gov These methods provide potential pathways for incorporating fluorinated fragments originating from precursors like this compound.

Oxygen-Containing Heterocycles : While less common than the synthesis of sulfur or nitrogen heterocycles, thioamides can participate in reactions leading to oxygen-containing rings. Methodologies for synthesizing fused oxa-heterocycles often rely on cascade electrophilic cyclizations of appropriate precursors. rsc.org The development of multicomponent reactions to generate oxygen-based 1,3-dipoles offers a modular route to substituted furans, a key oxygen-containing heterocycle. nih.gov The strategic functionalization of fluorinated thioamides allows for their conversion into intermediates suitable for these modern synthetic approaches. mdpi.comresearchgate.net For example, fluorinated isoxazoles, which contain both nitrogen and oxygen, have been synthesized through direct fluorination methods or via gold-catalyzed cyclization-fluorination of 2-alkynone O-methyl oximes. academie-sciences.frsemanticscholar.org

Conclusion and Future Research Outlook

Summary of Key Research Findings and Methodological Advancements

Research into fluorinated thioamides, while not extensively focused on 3,3-Difluoropropanethioamide itself, has provided a foundational understanding of the synthesis and reactivity of this class of compounds. Methodological advancements in organofluorine chemistry have been pivotal. The development of novel fluorinating agents and catalytic systems has expanded the toolbox for introducing fluorine into organic scaffolds. cas.cnpharmtech.com For instance, the use of reagents like Selectfluor for electrophilic fluorination has enabled the synthesis of various α-fluoro carbonyl compounds, which are precursors to molecules like this compound. cas.cn

Key synthetic strategies for analogous compounds often involve multi-step sequences. A common approach is the preparation of α,α-difluoro-β-amino amides through methods like the zinc-promoted Reformatsky reaction of aldimines with bromodifluoroacetamides. chemrxiv.orgchemrxiv.org Another strategy involves the synthesis of α,α-difluoromethylene amines from thioamides using reagents such as silver fluoride (B91410). nih.gov While not directly applied to this compound, these methods provide a blueprint for its potential synthesis.

The conversion of amides to thioamides is a well-established transformation, often employing sulfurating agents like Lawesson's reagent. The challenges associated with this transformation in the context of fluorinated peptides, such as potential epimerization and degradation, have been a subject of study, leading to the development of more robust protocols. nih.gov

Identification of Persistent Challenges and Knowledge Gaps

Despite the progress in organofluorine chemistry, significant challenges and knowledge gaps remain, particularly concerning the synthesis and reactivity of specific molecules like this compound.

Direct and Efficient Synthesis: A primary challenge is the development of a direct and high-yielding synthesis for this compound. Current multi-step approaches often suffer from cumulative yield losses and may not be amenable to large-scale production.

Reagent Toxicity and Cost: Many fluorination and thioamidation protocols rely on toxic and expensive reagents, which raises environmental and economic concerns. pharmtech.com The development of greener and more cost-effective synthetic methods is crucial.

Understanding Reactivity: The interplay between the gem-difluoro group and the thioamide functionality in this compound is not well understood. The electron-withdrawing nature of the fluorine atoms is expected to influence the nucleophilicity and electrophilicity of the thioamide group, but detailed mechanistic studies are lacking.

Biological Activity: There is a significant knowledge gap regarding the potential biological activity of this compound. While the difluoromethyl group is a known bioisostere for carbinols, thiols, and amides, the specific biological profile of this compound remains to be explored. acs.orgnih.gov

Prospective Research Avenues for this compound and Related Compounds

The challenges and knowledge gaps identified above highlight several promising avenues for future research.

Future synthetic efforts should focus on developing more innovative and sustainable routes to this compound and its analogs. This includes the exploration of:

Catalytic Methods: The use of transition-metal catalysis for the direct C-H fluorination of propanethioamide precursors could offer a more atom-economical approach.

Green Solvents and Reagents: Investigating the use of environmentally benign solvents like water or ionic liquids, and developing safer, more accessible fluorinating and sulfurating agents are critical for sustainable synthesis. benthamscience.com

Flow Chemistry: The application of flow chemistry could enable safer handling of hazardous reagents and intermediates, as well as facilitate process optimization and scalability.

A thorough investigation of the reactivity of this compound is warranted. This could involve:

Reaction with Electrophiles and Nucleophiles: Studying the reactions of the thioamide group in the presence of the gem-difluoro moiety to understand how the electronic properties are modulated. Thioamides are known to react with a wide range of electrophiles and nucleophiles. researchgate.net

Cycloaddition Reactions: Exploring the potential of this compound in cycloaddition reactions to construct novel heterocyclic scaffolds.

Mechanistic Studies: Employing kinetic and isotopic labeling studies to elucidate the mechanisms of its reactions, which can aid in the rational design of new transformations.

The integration of computational chemistry with experimental studies can significantly accelerate research on this compound. fu-berlin.de

Predicting Properties: Density functional theory (DFT) calculations can be used to predict the structural, electronic, and spectroscopic properties of the molecule, guiding experimental efforts. nih.gov

Reaction Mechanism Elucidation: Computational modeling can help to map out reaction pathways and transition states, providing insights into reactivity and selectivity that are often difficult to obtain experimentally.

Virtual Screening: If the compound is explored for biological applications, computational docking studies can be used to predict its binding affinity to various biological targets.

A summary of computational methods that could be applied is presented in the table below.

Computational Method Application for this compound Research
Density Functional Theory (DFT)Prediction of molecular geometry, vibrational frequencies, and electronic properties. nih.gov
Time-Dependent DFT (TD-DFT)Calculation of electronic absorption and emission spectra.
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of non-covalent interactions and bond character.
Molecular Dynamics (MD) SimulationsStudy of conformational dynamics and interactions with solvent molecules.
Docking and Virtual ScreeningPrediction of binding modes and affinities to biological targets.

The unique properties of the difluoromethyl group make it a valuable building block in medicinal chemistry. acs.orgnih.gov Future research should explore the incorporation of the this compound motif into more complex molecular architectures.

Peptidomimetics: The thioamide group is an isostere of the amide bond, and its incorporation into peptides can enhance their proteolytic stability. mdpi.com The additional presence of the gem-difluoro group could further modulate the properties of these peptidomimetics.

Heterocycle Synthesis: Thioamides are versatile precursors for the synthesis of various sulfur- and nitrogen-containing heterocycles, such as thiazoles. mdpi.com

Drug Discovery: The compound could be screened for a wide range of biological activities, leveraging the known benefits of fluorine incorporation in drug design. chemxyne.comnih.gov

The potential applications of this compound and its derivatives are summarized in the following table.

Potential Application Area Rationale for Investigation
Medicinal ChemistryThe difluoromethyl group can act as a bioisostere, potentially improving metabolic stability and binding affinity of drug candidates. acs.orgacs.orgnih.gov
AgrochemicalsFluorinated compounds often exhibit enhanced pesticidal or herbicidal activity.
Materials ScienceThe unique electronic properties and potential for hydrogen bonding could be exploited in the design of novel functional materials.
Synthetic Building BlockCan serve as a versatile precursor for the synthesis of more complex fluorinated molecules and heterocycles. mdpi.com

Q & A

Basic: What synthetic methodologies are recommended for preparing 3,3-Difluoropropanethioamide, and how can purity be rigorously validated?

Methodological Answer:
A plausible route involves thioamidation of 3,3-difluoropropionitrile using hydrogen sulfide or Lawesson’s reagent under controlled conditions . For purity validation:

  • NMR Spectroscopy : Analyze 19F^{19}\text{F} NMR for characteristic fluorine coupling patterns (e.g., geminal difluoro groups typically show a singlet due to symmetry) .
  • HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity, leveraging methods similar to fluorinated pyridine derivatives .
  • Elemental Analysis : Confirm C, H, N, and S content to validate stoichiometry .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use N95 masks to avoid inhalation of dust .
  • Ventilation : Conduct reactions in fume hoods with ≥6 air changes/hour to mitigate vapor exposure .
  • Spill Management : Collect solid residues using non-sparking tools and dispose via hazardous waste protocols (e.g., incineration) .

Advanced: How do the electronic effects of geminal fluorine substituents influence the nucleophilic reactivity of this compound?

Methodological Answer:
The strong electron-withdrawing effect of fluorine increases electrophilicity at the thioamide carbon, enhancing reactivity in nucleophilic acyl substitutions. Computational studies (e.g., DFT calculations) can quantify this:

  • Electrostatic Potential Maps : Identify electron-deficient regions .
  • Kinetic Studies : Compare reaction rates with non-fluorinated analogs (e.g., propanethioamide) in SN2 reactions .
    Contradictions in reactivity data may arise from solvent polarity; validate using controlled solvent systems (e.g., DMSO vs. THF) .

Advanced: How can researchers resolve discrepancies in reported stability data for this compound under varying pH conditions?

Methodological Answer:

  • pH-Dependent Stability Assays : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via LC-MS. Look for hydrolytic byproducts (e.g., 3,3-difluoropropionic acid) .
  • Temperature Control : Conduct studies at 25°C and 40°C to assess Arrhenius behavior, as thermal effects may explain conflicting data .
  • Statistical Validation : Use triplicate experiments with error bars to identify outliers .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • FT-IR : Identify thioamide C=S stretch (~1250–1050 cm1^{-1}) and N-H bend (~1600 cm1^{-1}) .
  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : Assign protons adjacent to fluorine (e.g., CH2_2F2_2 groups show splitting due to 2JHF^2J_{HF} coupling) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ with <3 ppm mass accuracy .

Advanced: What computational models predict the bioavailability of this compound-derived compounds?

Methodological Answer:

  • Lipinski’s Rule : Calculate logP (octanol-water) and polar surface area (PSA) using software like Schrödinger’s QikProp. Fluorine atoms may reduce logP but increase metabolic stability .
  • Molecular Dynamics Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic pathways .
  • Contradiction Note : Discrepancies between in silico and in vivo data may arise from fluorine’s unique pharmacokinetics; validate with microsomal assays .

Basic: How should this compound be stored to ensure long-term stability?

Methodological Answer:

  • Conditions : Store in amber glass vials at –20°C under inert gas (N2_2 or Ar) to prevent oxidation .
  • Desiccant : Use silica gel packs to minimize hydrolysis .
  • Stability Monitoring : Perform quarterly HPLC checks to detect degradation .

Advanced: What strategies mitigate side reactions during this compound’s use in multi-step syntheses?

Methodological Answer:

  • Protecting Groups : Temporarily mask reactive thioamide groups with tert-butoxycarbonyl (Boc) .
  • Low-Temperature Reactions : Conduct steps at –78°C (dry ice/acetone) to suppress unwanted nucleophilic attacks .
  • In Situ Quenching : Add scavengers (e.g., polymer-bound thiophiles) to trap reactive intermediates .

Basic: What are the ecological implications of this compound disposal?

Methodological Answer:

  • Biodegradability Tests : Use OECD 301D (closed bottle test) to assess microbial degradation .
  • Aquatic Toxicity : Conduct Daphnia magna 48-hour EC50_{50} assays; fluorine’s persistence may necessitate incineration .

Advanced: How can researchers optimize catalytic systems for this compound-involved cross-couplings?

Methodological Answer:

  • Catalyst Screening : Test Pd(0)/Pd(II) systems (e.g., Pd(OAc)2_2 with SPhos ligand) for Suzuki-Miyaura reactions .
  • Solvent Optimization : Compare DMF (polar aprotic) vs. toluene (non-polar) to balance reaction rate and byproduct formation .
  • Kinetic Profiling : Use in situ IR to monitor reaction progress and identify rate-limiting steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.